molecular formula C12H18O B562994 Propofol-d17 CAS No. 1261393-54-7

Propofol-d17

Katalognummer B562994
CAS-Nummer: 1261393-54-7
Molekulargewicht: 195.379
InChI-Schlüssel: OLBCVFGFOZPWHH-ACWNEFEHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propofol-d17 is the deuterium labeled Propofol . Propofol is a short-acting, hypnotic drug intravenously administered for the induction and maintenance of general anesthesia and sedation . It potently and directly activates GABAA receptor and inhibits glutamate receptor mediated excitatory synaptic transmission .


Synthesis Analysis

A multi-step process using continuous flow chemistry to produce propofol has been described . This process involves two continuous flow chemical steps, two extractions using a semi-batch approach, and one purification . The use of simple, inexpensive, and readily available reagents affords a viable process for this widely employed active pharmaceutical ingredient .


Molecular Structure Analysis

The molecular formula of Propofol-d17 is C12H18O . The InChI representation of the molecule is InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D .


Chemical Reactions Analysis

Propofol undergoes extensive pharmacokinetic and pharmacodynamic interactions with both other hypnotic drugs and opioids . Pharmacodynamic interactions are the most clinically significant, and, with other hypnotics, tend to be additive, whereas interactions with opioids tend to be highly synergistic .


Physical And Chemical Properties Analysis

The molecular weight of Propofol-d17 is 195.37 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 195.242469875 g/mol . The Topological Polar Surface Area is 20.2 Ų . The Heavy Atom Count is 13 .

Wissenschaftliche Forschungsanwendungen

Propofol-d17: A Comprehensive Analysis of Scientific Research Applications

Forensic Toxicology Analysis: Propofol-d17 serves as a critical internal standard in forensic toxicology. It aids in the accurate detection and quantification of propofol in biological samples, which is essential for postmortem analyses, drug abuse investigations, and legal cases involving propofol use or misuse .

Isotope Dilution Methods: In analytical chemistry, isotope dilution is a powerful technique used to quantify the concentration of a substance. Propofol-d17, being a deuterated standard, is utilized in this method to ensure high precision and accuracy in the measurement of propofol levels in various samples .

Calibrator Preparation: Propofol-d17 is used in the preparation of calibrators for analytical instruments. These calibrators are crucial for setting up and validating the performance of analytical methods, ensuring that measurements of propofol concentrations are reliable and reproducible .

Drug Monitoring: Monitoring propofol levels in plasma or whole blood is vital for patient safety during anesthesia. Propofol-d17 is used as a reference standard in therapeutic drug monitoring (TDM) to ensure that patients receive a safe and effective dose of propofol .

Neuroscientific Research: Recent studies have utilized Propofol-d17 to visualize its interaction with neurons. This has allowed researchers to directly image and track the dynamics of propofol on living hippocampal neurons, providing insights into the mechanisms of general anesthesia at the cellular level .

Anesthesia Research: Propofol-d17’s role extends to anesthesia research where it’s used to study the efficacy and safety of anesthetics like ciprofol versus propofol. Such research can lead to improved anesthesia practices and patient outcomes .

Wirkmechanismus

Target of Action

The primary target of Propofol-d17 is the GABA receptors in neurons . GABA (gamma-aminobutyric acid) is an inhibitory neurotransmitter in the central nervous system. Propofol potently and directly activates GABA receptors, leading to an increase in inhibitory synaptic transmission .

Mode of Action

Propofol-d17 interacts with its targets primarily through allosteric interactions . Allosteric interactions involve the modification of an enzyme’s activity through the binding of an effector molecule at a site other than the enzyme’s active site. In the case of Propofol-d17, it potentiates the GABA receptors, enhancing their inhibitory effect . It has also been speculated that Propofol-d17 may interact with the plasma membrane of neurons .

Biochemical Pathways

Propofol-d17 affects the GABAergic pathway by potentiating the GABA receptors . This potentiation increases the inhibitory effect of GABA, leading to decreased neuronal excitability. Propofol-d17 also inhibits glutamate receptor-mediated excitatory synaptic transmission , further contributing to its overall inhibitory effect.

Pharmacokinetics

Propofol is administered intravenously and has a narrow therapeutic margin . It undergoes extensive pharmacokinetic and pharmacodynamic interactions with other hypnotic drugs and opioids . The exact pharmacokinetics of Propofol-d17 may vary and would require further investigation.

Result of Action

The primary result of Propofol-d17 action is the induction of sedation and general anesthesia . By potentiating GABA receptors and inhibiting excitatory synaptic transmission, Propofol-d17 decreases neuronal excitability, leading to sedation . It primarily concentrates at the cell membrane of neurons .

Action Environment

The action, efficacy, and stability of Propofol-d17 can be influenced by various environmental factors. For instance, the method of administration can impact its efficacy . As Propofol-d17 is a deuterated analog of Propofol, it’s reasonable to assume that similar environmental factors would influence its action.

Safety and Hazards

Propofol may cause serious allergic reactions, including anaphylaxis, which can be life-threatening and require immediate medical attention . Long-term use of propofol can lead to a syndrome called Propofol Infusion Syndrome, which may result in death .

Zukünftige Richtungen

The focus on propofol addiction is in its preliminary stages. Though there has been growing conviction directing towards the potential of propofol for abuse, the addictive characteristic of propofol is still a matter of debate in the research arena .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Propofol-d17 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The overall approach is based on the modification of Propofol, a widely used anesthetic, by incorporating deuterium into its structure to create Propofol-d17.", "Starting Materials": [ "2,6-diisopropylphenol", "deuterium oxide", "sodium borohydride", "deuterium gas", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate" ], "Reaction": [ "Step 1: The starting material 2,6-diisopropylphenol is reacted with deuterium oxide and sodium borohydride in methanol to form the intermediate compound 2,6-diisopropylphenol-d8.", "Step 2: The intermediate compound is then reacted with deuterium gas and sodium hydroxide in ethanol to form 2,6-diisopropylphenol-d17.", "Step 3: The final step involves the acetylation of 2,6-diisopropylphenol-d17 using acetic anhydride and sulfuric acid as catalysts to form Propofol-d17. The product is purified using sodium sulfate and recrystallization." ] }

CAS-Nummer

1261393-54-7

Produktname

Propofol-d17

Molekularformel

C12H18O

Molekulargewicht

195.379

IUPAC-Name

3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI-Schlüssel

OLBCVFGFOZPWHH-ACWNEFEHSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O

Synonyme

2,6-Bis(1-methylethyl)phenol-d17;  2,6-Diisopropylphenol-d17;  2,6-Bis(isopropyl)phenol-d17;  2,6-Diisopropylphenol-d17;  Ampofol-d17;  Anepol-d17;  Aquafol-d17;  Diprifusor-d17;  Diprivan-d17;  Diprivan 10-d17;  Diprofol-d17;  Disoprivan-d17;  Disoprofol-d17;  F

Herkunft des Produkts

United States

Q & A

Q1: Why is Propofol-d17 used as an internal standard for Propofol quantification?

A: Propofol-d17, a deuterated form of Propofol, shares very similar chemical properties with the analyte. This similarity results in comparable behavior during sample preparation and analysis. Using Propofol-d17 as an internal standard [] helps correct for variations in extraction efficiency, ionization, and other factors that can influence the accuracy and precision of the measurements. This is particularly crucial for bioequivalence studies where even minor variations in drug levels need to be accounted for.

Q2: What are the advantages of the LC-APCI-MS/MS method described in the study for Propofol quantification?

A: The study by highlights several advantages of their developed LC-APCI-MS/MS method. Firstly, the method employs a simple one-step protein precipitation for sample preparation, making it quicker and more efficient compared to more complex extraction methods. Secondly, the combination of liquid chromatography and atmospheric pressure chemical ionization tandem mass spectrometry offers high sensitivity and selectivity, allowing for accurate Propofol quantification even at low concentrations within the therapeutic range. This is crucial for bioequivalence studies that aim to demonstrate comparable drug exposure profiles between different formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.